molecular formula C19H19N3O4S B2581873 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 453579-26-5

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2581873
CAS No.: 453579-26-5
M. Wt: 385.44
InChI Key: LZNFZTMHDNSDMR-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its inclusion of an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. Isoxazole derivatives are known for their wide range of biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-5-15(10-13(12)2)19(23)20-16-6-8-17(9-7-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFZTMHDNSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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